1-[2-(2-Methoxyethoxy)ethoxy]butane
Description
1-[2-(2-Methoxyethoxy)ethoxy]butane (CAS 7382-32-3), also known as methyl butyl diglycol, is a polyether compound with the molecular formula C₉H₂₀O₃ and a molecular weight of 176.25 g/mol . Its structure consists of a butyl group linked to a diglycol chain terminating in a methoxy group. Key physical properties include:
- Boiling point: 211.4°C at 760 mmHg
- Density: 0.898 g/cm³
- Refractive index: 1.413
- Flash point: 73.3°C .
This compound is primarily utilized as a solvent in industrial and research settings due to its moderate polarity and stability.
Properties
IUPAC Name |
1-[2-(2-methoxyethoxy)ethoxy]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-3-4-5-11-8-9-12-7-6-10-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLLZXPMJRMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064652 | |
| Record name | Butane, 1-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7382-32-3 | |
| Record name | 1-[2-(2-Methoxyethoxy)ethoxy]butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7382-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 1-(2-(2-methoxyethoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007382323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(2-methoxyethoxy)ethoxy]butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.140 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(2-Methoxyethoxy)ethoxy]butane can be synthesized through the reaction of butanol with diethylene glycol dimethyl ether in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and distillation columns to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methoxyethoxy)ethoxy]butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides (RONa) and sodium hydride (NaH) are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
1-[2-(2-Methoxyethoxy)ethoxy]butane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is employed in the preparation of biocompatible materials and as a stabilizer for nanoparticles.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyethoxy)ethoxy]butane involves its interaction with molecular targets through hydrogen bonding and van der Waals forces . It can act as a solvent, facilitating the dissolution and transport of other molecules . The pathways involved include its participation in chemical reactions as a reactant or solvent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Ether Linkages
1-(1-Butoxyethoxy)butane (CAS 871-22-7)
- Molecular formula : C₁₀H₂₂O₂
- Molecular weight : 174.28 g/mol .
- Key differences : Lacks the terminal methoxy group, resulting in reduced polarity.
- Hazards: Classified under EU-GHS/CLP as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure . Limited toxicity data available .
1-[2-[2-(1-Methylethoxy)ethoxy]ethoxy]butane (CAS 25961-88-0)
- Molecular formula : C₁₁H₂₄O₃
- Molecular weight : 204.31 g/mol .
- Key differences : Incorporates an isopropoxy group, increasing steric hindrance.
- Hazards : Higher hazard profile, including skin irritation (Category 2) , eye irritation (Category 2A) , and respiratory tract irritation .
1-(2-Propoxyethoxy)butane (CAS 18854-58-5)
Functional Group Variations
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
- Molecular formula : C₁₆H₂₆O₃
- Key differences: Phenolic core introduces aromaticity and hydrogen-bonding capacity, enhancing solubility in polar solvents .
2-Methoxyethyl Acetate
Comparative Data Table
Key Research Findings
Polarity and Solubility: The presence of methoxy and ether groups in this compound enhances its solubility in both hydrophilic and lipophilic environments compared to non-ether analogues like 1-(1-Butoxyethoxy)butane .
Thermal Stability : Higher boiling points in methoxy-terminated ethers (e.g., 211.4°C) suggest stronger intermolecular forces compared to propoxy or butoxy variants .
Biological Activity
1-[2-(2-Methoxyethoxy)ethoxy]butane, with the chemical formula C17H36O7, is a glycol ether known for its applications in organic synthesis and potential biological activities. This compound is particularly noted for its role as a solvent and reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. Its unique structure allows it to interact with biological systems, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in van der Waals interactions with biological molecules. These interactions can influence enzyme activity and receptor binding, potentially leading to various therapeutic effects .
Notable Biological Activities
Research indicates several significant biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. This positions it as a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : In vitro studies have shown that this compound may reduce inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .
- Drug Delivery Systems : The compound has been investigated for its potential use in drug delivery systems due to its biocompatibility and ability to stabilize nanoparticles.
Comparative Analysis of Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-[2-(2-Ethoxyethoxy)butane | C12H26O3 | Similar structure; different substituent |
| 1-[2-(2-Hydroxyethoxy)butane | C11H24O3 | Hydroxyl group may enhance reactivity |
| 1,4-Butanediol | C4H10O2 | Simple structure; used in various industrial applications |
This table highlights how variations in substituents can influence solubility, reactivity, and biological activity.
Anti-inflammatory Study
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered at specific dosages. The results indicated a dose-dependent response, suggesting its potential utility in chronic inflammatory conditions.
Antimicrobial Evaluation
In vitro tests revealed that the compound exhibited activity against various bacterial strains. For instance, it showed effectiveness against Staphylococcus aureus and Escherichia coli, making it a promising lead compound for developing new antimicrobial agents. Further studies are required to assess its efficacy in clinical settings .
Synthetic Routes
The synthesis of this compound typically involves the reaction of butanol with diethylene glycol dimethyl ether in the presence of an acid catalyst. This multi-step organic reaction allows customization of its properties based on application needs.
Applications in Industry and Medicine
- Chemistry : Used as a solvent and reagent in organic synthesis.
- Biology : Employed in the preparation of biocompatible materials.
- Medicine : Investigated for potential applications in drug delivery systems.
- Industry : Utilized in producing specialty chemicals and as a solvent in various industrial processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
